Cas no 20485-22-7 (Butanoic acid,1-methyl-1H-indol-3-yl ester)
Butanoic acid,1-methyl-1H-indol-3-yl ester Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid,1-methyl-1H-indol-3-yl ester
- (1-methylindol-3-yl) butanoate
- 1-methyl-1H-indol-3-yl butanoate
- 1-Methyl-1H-indol-3-yl butyrate
- N-Methylindox-3-yl butyrate
- Butanoic acid, 1-methyl-1H-indol-3-yl ester
- DTXSID5066619
- FD10328
- CS-0358198
- A879602
- 1-Methyl-1H-indol-3-ylbutyrate
- AKOS003325208
- 20485-22-7
- (1-Methylindol -3-yl ) butanoate
- DTXCID9036307
- JVYIBVQFERSMOP-UHFFFAOYSA-N
- DB-309613
- STK448067
-
- MDL: MFCD00050399
- Inchi: 1S/C13H15NO2/c1-3-6-13(15)16-12-9-14(2)11-8-5-4-7-10(11)12/h4-5,7-9H,3,6H2,1-2H3
- InChI Key: JVYIBVQFERSMOP-UHFFFAOYSA-N
- SMILES: O(C(CCC)=O)C1=CN(C)C2C=CC=CC=21
Computed Properties
- Exact Mass: 217.11
- Monoisotopic Mass: 217.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 31.2Ų
Experimental Properties
- Density: 1.09
- Boiling Point: 352.6°Cat760mmHg
- Flash Point: 167°C
- Refractive Index: 1.552
Butanoic acid,1-methyl-1H-indol-3-yl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM232705-1g |
1-Methyl-1H-indol-3-yl butyrate |
20485-22-7 | 95% | 1g |
$926 | 2021-08-04 | |
| Chemenu | CM232705-1g |
1-Methyl-1H-indol-3-yl butyrate |
20485-22-7 | 95% | 1g |
$926 | 2023-02-02 | |
| Alichem | A199006825-1g |
1-Methyl-1H-indol-3-yl butyrate |
20485-22-7 | 95% | 1g |
$1019.70 | 2023-09-02 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_2138302-1g |
(1-Methylindol-3-yl)butanoate, 98% |
20485-22-7 | 98% | 1g |
¥5000.00 | 2025-04-16 |
Butanoic acid,1-methyl-1H-indol-3-yl ester Suppliers
Butanoic acid,1-methyl-1H-indol-3-yl ester Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Butanoic acid,1-methyl-1H-indol-3-yl ester
Butanoic Acid, 1-Methyl-1H-Indol-3-Yl Ester (CAS No. 20485-22-7)
The compound Butanoic acid, 1-methyl-1H-indol-3-yl ester (CAS No. 20485-22-7) is a chemically synthesized organic compound with a unique structure that combines a butanoic acid moiety with an indole derivative. This compound has garnered attention in various fields, including pharmaceutical research, agrochemical development, and material science, due to its potential applications and intriguing chemical properties.
Butanoic acid, 1-methyl-1H-indol-3-yl ester is characterized by its indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is further substituted at the 3-position with an ester group derived from butanoic acid. This substitution pattern imparts the compound with unique electronic and steric properties, making it a valuable substrate for further chemical modifications and functionalization.
Recent studies have highlighted the potential of Butanoic acid, 1-methyl-1H-indol-3-yl ester in the development of bioactive molecules. Researchers have explored its role as a precursor for synthesizing various heterocyclic compounds, which are known for their pharmacological activities. For instance, derivatives of this compound have shown promise in anti-inflammatory and antioxidant assays, suggesting its potential application in drug discovery.
In terms of synthesis, Butanoic acid, 1-methyl-1H-indol-3-yl ester can be prepared via several routes. One common method involves the nucleophilic attack of the indole oxygen on an activated butanoate ester under mild conditions. This reaction is often facilitated by the presence of a base or by using microwave-assisted synthesis techniques to enhance reaction efficiency and selectivity.
The physical properties of Butanoic acid, 1-methyl-1H-indol-3-yliester include a melting point of approximately 95°C and a boiling point around 350°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions and chromatographic separations.
From an environmental perspective, Butanoic acid, 1-methyl-1H-indol-3-yliester has been studied for its biodegradability and ecological impact. Preliminary studies indicate that it undergoes moderate biodegradation under aerobic conditions, though further research is needed to fully understand its environmental fate and potential risks.
In conclusion, Butanoic acid, 1-methyl-1H-indol -3-yliester (CAS No. 20485 -22 -7) is a versatile compound with significant potential in multiple scientific domains. Its unique structure and reactivity make it an attractive target for further research and development in the creation of novel bioactive agents and advanced materials.
20485-22-7 (Butanoic acid,1-methyl-1H-indol-3-yl ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)